molecular formula C16H14ClN5O B11195886 N-(4-chlorobenzyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

N-(4-chlorobenzyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B11195886
M. Wt: 327.77 g/mol
InChI Key: JSHLWRGWPOXCCP-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts alkylation reaction, where the triazole-pyridine intermediate reacts with a chlorobenzyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate reacts with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole, pyridine, or chlorophenyl moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives

    Reduction: Formation of reduced derivatives with hydrogenated functional groups

    Substitution: Formation of substituted derivatives with new functional groups

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Agriculture: It is explored for its potential use as a pesticide or herbicide, leveraging its ability to inhibit the growth of harmful organisms.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, resulting in its therapeutic or pesticidal effects.

Comparison with Similar Compounds

N-[(4-CHLOROPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other triazole derivatives, such as fluconazole, voriconazole, and itraconazole, which are used as antifungal agents.

Properties

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C16H14ClN5O/c17-12-6-4-11(5-7-12)10-19-15(23)9-14-20-16(22-21-14)13-3-1-2-8-18-13/h1-8H,9-10H2,(H,19,23)(H,20,21,22)

InChI Key

JSHLWRGWPOXCCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=N2)CC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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